

Application Note: Structural and Safety Analysis of Substituted 4-Piperidinones

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Compound of Interest

Compound Name: *1,5-dimethyl-2-phenyl-4-piperidinone*

Cat. No.: B5260475

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Introduction & Regulatory Context

Substituted 4-piperidinones are critical intermediates in the study of heterocyclic chemistry and medicinal agents. However, their structural homology to controlled precursors (such as 4-piperidone and N-phenethyl-4-piperidone, both List I chemicals in the United States) necessitates rigorous compliance with regulatory frameworks.

- **Regulatory Status:** While specific substitutions vary in legal status, the 4-piperidinone core is a controlled precursor in many jurisdictions due to its utility in synthesizing fentanyl and prodine analogues.
- **Neurotoxicity Hazard:** A critical safety concern in this field is the potential formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogues during the processing of piperidinones. These byproducts can cause irreversible Parkinsonian symptoms via the destruction of dopaminergic neurons.

Synthetic Concepts: The Mannich Condensation

The construction of the piperidinone ring typically employs the Mannich condensation, a reaction that brings together an amine, an aldehyde, and a ketone with enolizable protons.

- **Mechanistic Overview:** The reaction involves the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone. In the case of piperidinones, a "double Mannich" sequence is often required to close the ring.
- **Regioselectivity Challenges:** For asymmetric targets like **1,5-dimethyl-2-phenyl-4-piperidinone**, the reaction requires precise control. The ketone component (e.g., an asymmetric ketone) has two different alpha-carbon sites. Directing the condensation to the correct position to achieve the 2-phenyl, 5-methyl substitution pattern is synthetically challenging and often results in complex mixtures of regioisomers.

Stereochemical Analysis

Polysubstituted piperidinones exhibit significant stereochemical complexity. The presence of substituents at the 2- and 5-positions creates multiple chiral centers, leading to diastereomers (cis/trans pairs) that have distinct physical and pharmacological properties.

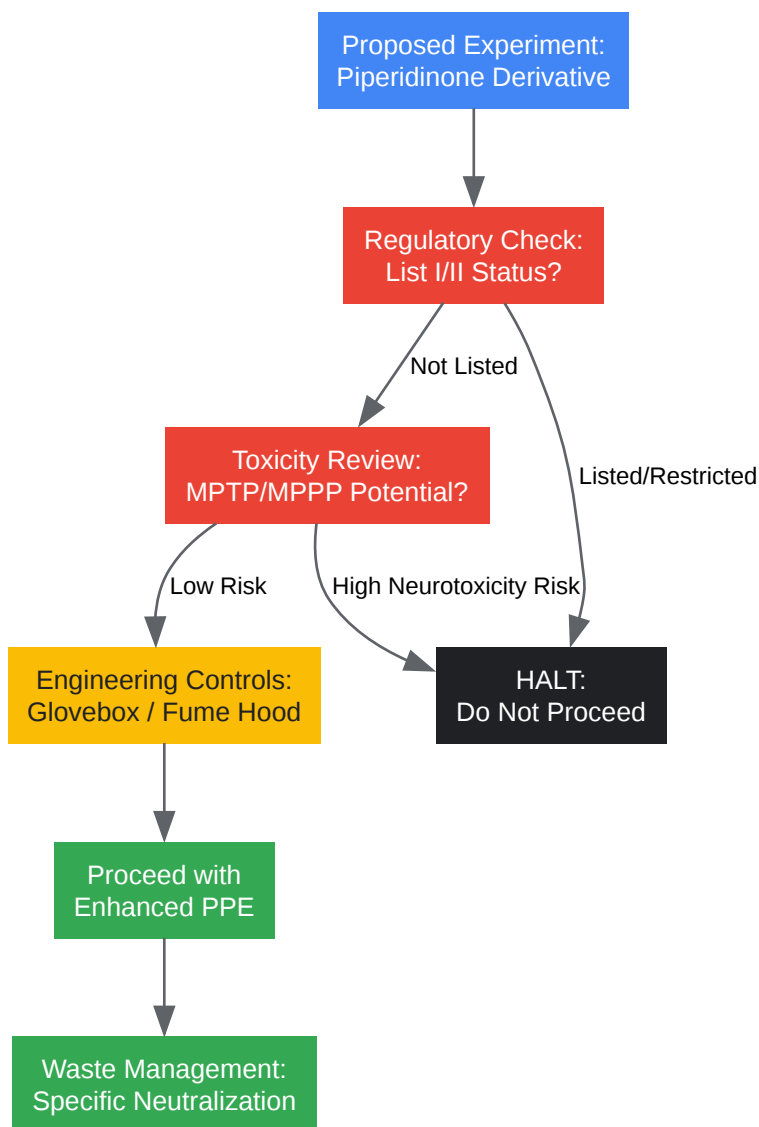
Table 1: Stereochemical Considerations for 2,5-Disubstituted 4-Piperidinones

Parameter	Description	Impact on Research
Chiral Centers	C2 and C5 positions	Generates enantiomeric pairs and diastereomers.
Conformation	Chair vs. Twist-Boat	Substituents prefer equatorial positions to minimize steric strain (1,3-diaxial interactions).
Isomer Stability	Thermodynamic vs. Kinetic	Reaction conditions (acid vs. base catalysis) often dictate the ratio of isomers formed.
Purification	Separation Difficulty	Diastereomers often require fractional crystallization or high-performance chromatography for isolation.

Safety & Risk Assessment Workflow

Working with piperidinone derivatives requires a specialized risk assessment workflow to prevent accidental synthesis of neurotoxins or exposure to potent bioactive agents.

DOT Diagram: Risk Assessment Workflow



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Caption: Logical workflow for evaluating safety and regulatory compliance before handling piperidinone scaffolds.

References

- Drug Enforcement Administration (DEA). (2023).[1] Designation of 4-Piperidone as a List I Chemical. Federal Register.[2] Available at: [\[Link\]](#)
- Centers for Disease Control and Prevention (CDC). (1984). MPTP-Induced Parkinsonism in Human Subjects. Available at: [\[Link\]](#)
- World Health Organization (WHO). (2006). Expert Committee on Drug Dependence: Thirty-fourth Report. WHO Technical Report Series. Available at: [\[Link\]](#)

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Sources

- [1. DEA Final Rule: Designation of 4-Piperidone as a List I Chemical | Environment, Health & Safety \[ehs.ucla.edu\]](#)
- [2. dea.gov \[dea.gov\]](#)
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